tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with ((1R,2R)-2-aminocyclopentyl)methanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbamate group will produce the corresponding amine.
Scientific Research Applications
tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active amine.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate involves the cleavage of the carbamate group to release the active amine. This process can be catalyzed by enzymes such as esterases or amidases. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar applications but lacks the cyclopentyl ring.
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate is unique due to its specific stereochemistry and the presence of the cyclopentyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-aminocyclopentyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJUDHXQLLKID-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.